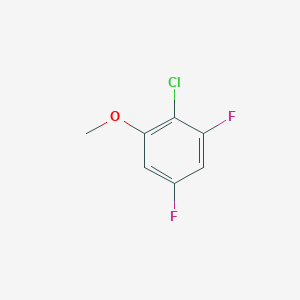

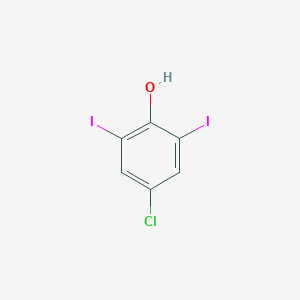

6-氯-2-(甲硫基)嘧啶-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are known for their presence in many important biological molecules, including nucleotides and nucleic acids. The specific substitution pattern of the chlorine and methylthio groups on the pyrimidine ring can potentially influence the compound's chemical reactivity and physical properties, making it a subject of interest in various chemical and pharmaceutical research areas .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions that can include the formation of intermediates such as iminophosphoranes, carbodiimides, and subsequent reactions with amines, phenols, or alcohols. For example, the synthesis of 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones involves aza-Wittig reactions and the use of catalytic amounts of sodium ethoxide or solid potassium carbonate . Similarly, the synthesis of 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-one and its analogues starts from dimethyl malonate and involves reactions with substituted benzylamine . These methods highlight the versatility and complexity of synthesizing substituted pyrimidines.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using techniques such as X-ray crystallography, NMR, IR spectroscopy, and mass spectrometry. For instance, the structure of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives was confirmed by X-ray analysis . The pyrimidine ring can adopt different conformations, such as the boat conformation observed in the molecule of 4-(4-chlorophenyl)-6-methyl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(H)-one . The electronic structure of the pyrimidine ring is often polarized, which can affect the molecule's reactivity .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions. For example, the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produces a 4-substituted product . The reactivity of these compounds can be exploited to create a wide range of derivatives with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorine, methyl, or methoxy groups can significantly alter these properties. The crystal structure of these compounds, as determined by X-ray diffraction, provides insight into their solid-state properties, including molecular packing and hydrogen bonding patterns . These properties are crucial for understanding the behavior of these compounds in different environments and can guide their application in various fields, including drug design and materials science.

科学研究应用

杂环和嘧啶衍生物的合成

6-氯-2-(甲硫基)嘧啶-4(1H)-酮用作合成各种杂环的起始原料。它在合成嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮衍生物中发挥着重要作用,这些衍生物因其潜在的化学治疗应用而受到关注。合成过程包括涉及二异丙基氨基锂 (LDA) 金属化的步骤,表明该化合物在化学反应中的多功能性 (Snieckus 和 Keller G. Guimarães,2014)。

生物活性化合物的合成

6-氯-2-(甲硫基)嘧啶-4(1H)-酮用于合成生物活性化合物。例如,它在生成各种 2'-脱氧核苷中的应用显示了其在药物化学中的潜力。这些衍生物对某些病毒和肿瘤细胞表现出显着的活性,突出了其在治疗剂开发中的作用 (H. Cottam 等,1985)。

开发基于嘧啶的化合物

该化合物在合成各种基于嘧啶的化合物中至关重要,包括具有氮官能团的嘧啶-4-醇。它展示了该化合物反应性和在开发结构多样的分子中的用途,这些分子可以有各种应用,包括研究晶体结构中的互变异构形式 (Harnden 和 D. Hurst,1990)。

超分子化学

已经发现 6-氯-2-(甲硫基)嘧啶-4(1H)-酮衍生物有助于超分子化学。它们可以通过氢键形成牢固的二聚体,这是超分子组装体中构建模块的关键属性。这些发现对于开发具有特定分子相互作用和性质的新材料至关重要 (F. H. Beijer 等,1998)。

具有生物活性的新型嘧啶类似物

研究表明使用 6-氯-2-(甲硫基)嘧啶-4(1H)-酮合成新型 1-苯甲酰基取代的 6-(甲硫基)-4-氯-吡唑并[3,4-d]嘧啶。发现这些化合物具有显着的镇痛活性和无毒性,表明它们在制药应用中的潜力 (E. S. Ofitserova 等,2020)。

属性

IUPAC Name |

4-chloro-2-methylsulfanyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2OS/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLZVOIALLRHEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286421 |

Source

|

| Record name | 6-Chloro-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one | |

CAS RN |

6632-63-9 |

Source

|

| Record name | 6632-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)